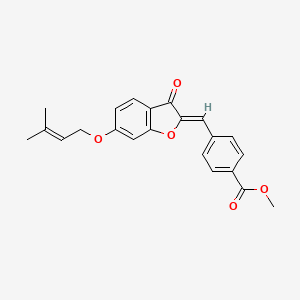

(Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[(Z)-[6-(3-methylbut-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-14(2)10-11-26-17-8-9-18-19(13-17)27-20(21(18)23)12-15-4-6-16(7-5-15)22(24)25-3/h4-10,12-13H,11H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHPUTJGJBPVBB-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is a fluorinated organic compound notable for its trifluoromethyl group and amine functional group. These structural features contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 177.6 g/mol

- CAS Number : 2095384-21-5

The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, while the amine group facilitates interactions through hydrogen bonding and ionic interactions with biological targets.

The mechanism of action of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride primarily involves its role as a ligand that interacts with various molecular targets. The lipophilic nature of the trifluoromethyl group allows for enhanced membrane penetration, while the amine functionality enables significant reactivity with biological molecules. This compound has been shown to modulate enzyme activity and receptor interactions within biological systems.

1. Enzyme Modulation

Research indicates that 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride can act as an inhibitor for specific enzymes. For instance, it has been studied for its potential to inhibit leukotriene receptors, which are involved in inflammatory responses.

Table 1: Inhibitory Activity Against Leukotrienes

| Compound | pKi Value | Activity Concentration |

|---|---|---|

| 4,4,4-Trifluoro-2-methylbutan-1-amine | 9.4 | Low nanomolar range |

2. Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Studies have shown that it enhances the efficacy of existing antibiotics against multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group significantly improves binding affinity and efficacy in inhibiting EthR ligands.

Table 2: Efficacy Against Mycobacterium tuberculosis

| Compound | EC50 (μM) | Binding Affinity (ΔTm) |

|---|---|---|

| Trifluoroalkylated derivative | 0.29 | +8.5 °C |

| Control compound | >20 | - |

3. Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anti-inflammatory treatments : Due to its inhibitory effects on leukotriene receptors.

- Antimicrobial therapies : Particularly against resistant strains of bacteria.

Case Studies

Recent studies have explored the compound's role in cancer research, particularly its effects on cell viability and proliferation in various cancer cell lines. For example, derivatives of this compound have shown promise in inhibiting tumor growth in xenograft models without significant toxicity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity; †Calculated using ChemDraw.

Key Observations:

- Substituent Effects: The 3-methylbut-2-en-1-yl group in the target compound introduces steric bulk and moderate electron-donating effects, which may enhance solubility in nonpolar solvents compared to the 2,6-dichlorobenzyl analogue (). The 5-methylfuran substituent () contributes π-electron density, favoring charge-transfer interactions in materials applications. Its lower molecular weight (428.41 g/mol) compared to the dichloro analogue suggests better bioavailability . The hydroxybenzylidene hydrazino group in ’s compound enables hydrogen bonding, reflected in its high melting point (314–315°C), unlike the target compound, which lacks H-bond donors .

Key Observations:

- Spectral Differences : The target compound’s IR lacks the SO₂ (1160 cm⁻¹) and C≡N (2235 cm⁻¹) peaks seen in ’s compound, confirming distinct functionalization. Its ¹H-NMR δ 5.30 signal corresponds to the (Z)-configured double bond .

- Synthesis : The dichlorobenzyl analogue requires harsh halogenation conditions, while the furan derivative () employs milder aldol condensation. The target compound likely follows a similar pathway to , using acid-catalyzed esterification .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing synthetic yield of this benzofuran-based compound?

- Methodological Answer : Key parameters include:

- Temperature : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation (e.g., condensation steps) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .

- Catalysts : Use Lewis acids like TiCl₄ for regioselective benzofuran ring formation, as noted in analogous syntheses .

- Reaction Monitoring : Thin-layer chromatography (TLC) with a 8:2 hexane:ethyl acetate mobile phase is effective for tracking progress .

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the Z-configuration of the exocyclic double bond via coupling constants (J = 10–12 Hz for transoid protons) and aromatic integration .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and benzofuran C-O-C bands at 1250–1300 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₂O₆) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be mitigated?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect undesired isomers (e.g., E-configuration) formed during condensation. Adjust pH to 6–7 to favor Z-isomer stability .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during benzofuran ring formation, then deprotect with TBAF .

- Kinetic Control : Shorten reaction times (<24 hrs) to limit thermodynamic product formation .

Q. What computational approaches predict this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the benzofuran core’s similarity to known anti-inflammatory scaffolds .

- PASS Analysis : Predict activity spectra (e.g., antimicrobial or enzyme inhibition) based on structural motifs like the 3-oxobenzofuran moiety .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. How can contradictory NMR data be resolved for structural confirmation?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 50°C to distinguish dynamic effects (e.g., hindered rotation) from structural ambiguity .

- 2D-COSY/HMBC : Correlate protons on the 3-methylbut-2-en-1-yl chain with adjacent carbons to confirm substitution patterns .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。